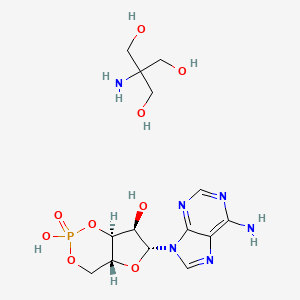

Sal de tris de AMP cíclico

Descripción general

Descripción

Cyclic AMP, also known as adenosine 3′,5′-cyclic monophosphate, is a naturally occurring activator of cyclic-AMP-dependent protein kinase (PKA). It is an important second messenger linked to neurotransmitter- or hormone-induced receptor stimulation. The cAMP/PKA signaling pathway has been shown to inhibit cell proliferation, induce differentiation, and lead to apoptosis .

Synthesis Analysis

Cyclic AMP is synthesized in response to a variety of stimuli. For instance, it has been found that a dietary saturated fatty acid, palmitate, can increase intracellular cAMP synthesis through the palmitoylation of soluble adenylyl cyclase in cardiomyocytes .

Chemical Reactions Analysis

Cyclic AMP has been found to induce reversible EPAC1 condensates that regulate histone transcription. This phenomenon depends on intrinsically disordered regions present at its amino-terminus and is independent of protein kinase A .

Physical and Chemical Properties Analysis

Cyclic AMP was converted to its phosphotriesters according to the classical approach of phosphate activation with a sulfonyl chloride, followed by esterification with an alcohol. The methyl, ethyl, propyl, butyl, and cetyl triesters were prepared, and some of their physical-chemical properties determined .

Aplicaciones Científicas De Investigación

Crecimiento de las plantas y respuesta al estrés

El AMP cíclico (AMPc) juega un papel crucial en la biología vegetal como molécula de señalización. Está involucrado en varios procesos moleculares, incluida la detección y respuesta a estreses ambientales bióticos y abióticos . Al influir en las vías dependientes de AMPc, contribuye a la adaptación de las plantas a los estímulos externos y regula los procesos fisiológicos.

Segundo mensajero en respuestas fisiológicas

En animales, bacterias, hongos y algas, el AMPc actúa como un segundo mensajero en una amplia gama de respuestas fisiológicas . Su papel en la transducción de señales está bien establecido, donde participa en la regulación de las vías metabólicas, la expresión génica y la progresión del ciclo celular.

Señalización de AMPc en plantas superiores

Aunque el conocimiento de la transducción de señales de AMPc en plantas superiores todavía está en evolución, el AMPc es reconocido por su participación en el desarrollo de las plantas y la respuesta al estrés ambiental . Los avances en la investigación de biología vegetal han destacado el papel multifacético del AMPc en las vías de señalización que son críticas para el crecimiento y la adaptación de las plantas.

Proteínas efectoras de AMPc

Investigaciones recientes han identificado una gama de proteínas efectoras de AMPc específicas del tipo de célula. Estas incluyen proteína quinasa A (PKA), factor de intercambio directamente activado por AMPc (EPAC), canales iónicos sensibles a AMPc (CIC) y proteínas que contienen el dominio Popeye (POPDC) . Cada una de estas proteínas participa en diferentes mecanismos de señalización, ilustrando la diversidad de las funciones del AMPc.

Direcciones Futuras

Research into the ubiquitous cyclic nucleotide second messenger, cyclic AMP, has developed an understanding of how small signaling molecules can mediate the intracellular actions of a wide range of cell surface receptors for hormones, neurotransmitters, and growth factors, as well as sensory stimuli . Future research will likely continue to explore the roles and mechanisms of cyclic AMP in various biological processes.

Mecanismo De Acción

Target of Action

Cyclic AMP, also known as Adenosine 3’,5’-cyclic monophosphate tris salt, is a key second messenger in numerous signal transduction pathways . It primarily targets protein kinase A (PKA), exchange proteins directly activated by cAMP (EPACs), and cyclic nucleotide-gated (CNG) channels . These targets play crucial roles in various cellular functions, including cell growth, differentiation, gene transcription, and protein expression .

Mode of Action

Cyclic AMP exerts its action by binding to its targets and inducing conformational changes that activate these proteins . For instance, when cAMP binds to PKA, it activates the kinase, which then phosphorylates other proteins, leading to changes in their activity . This interaction between cAMP and its targets results in a cascade of intracellular events that regulate various cellular functions .

Biochemical Pathways

Cyclic AMP is involved in numerous biochemical pathways. It is synthesized intracellularly following activation of G-protein-coupled receptors (GPCRs) by physiological stimuli . This process translates extracellular signals into intracellular responses . The cAMP signaling pathway is highly compartmentalized, both spatially and temporally, in cells, leading to specific and localized responses .

Pharmacokinetics

The pharmacokinetics of cAMP involve its synthesis by adenylyl cyclases and its degradation by phosphodiesterases . These enzymes control the intracellular levels of cAMP, thereby regulating its bioavailability . The balance between the activities of these two enzyme families determines the cellular concentration of cAMP .

Result of Action

The action of cAMP results in a multitude of cellular responses. In the heart, for example, cAMP is the main second messenger of the β-adrenergic receptor pathway, producing positive chronotropic, inotropic, and lusitropic effects during sympathetic stimulation . Chronic activation of this pathway can trigger pathological cardiac remodeling, which may ultimately lead to heart failure .

Action Environment

The action of cAMP can be influenced by various environmental factors. For instance, in plants, cAMP is recognized as an important signaling molecule involved in many molecular processes, including sensing and response to biotic and abiotic environmental stresses . This highlights the role of cAMP in plant adaptation to external stimuli .

Análisis Bioquímico

Biochemical Properties

Adenosine 3’,5’-cyclic monophosphate tris salt interacts with a variety of enzymes, proteins, and other biomolecules. It is synthesized from ATP in the presence of an enzyme called adenylyl cyclase . This compound is majorly used as a marker in immunochemical detection assays . It also interacts with proteins like protein kinase A (PKA), exchange factor directly activated by cyclic AMP (EPAC), and cyclic AMP responsive ion channels (CICs) .

Cellular Effects

Adenosine 3’,5’-cyclic monophosphate tris salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is the main second messenger of the β-adrenergic receptor pathway in the heart, producing positive chronotropic, inotropic, and lusitropic effects during sympathetic stimulation .

Molecular Mechanism

The molecular mechanism of action of Adenosine 3’,5’-cyclic monophosphate tris salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is controlled by two families of enzymes with opposite actions: adenylyl cyclases, which control its production, and phosphodiesterases, which control its degradation .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Adenosine 3’,5’-cyclic monophosphate tris salt can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Adenosine 3’,5’-cyclic monophosphate tris salt is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .

Propiedades

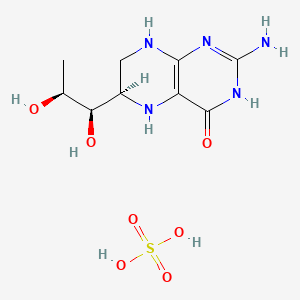

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P.C4H11NO3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;5-4(1-6,2-7)3-8/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);6-8H,1-3,5H2/t4-,6-,7-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDDYJFNXTUHIN-MCDZGGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N6O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745613 | |

| Record name | (4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-77-6 | |

| Record name | (4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

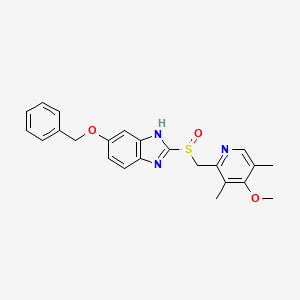

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)